WX-554

Catalog No.
S548779
CAS No.
M.F
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WX-554

Product Name

WX-554

IUPAC Name

NONE

solubility

Soluble in DMSO, not in water

Synonyms

WX554; WX-554; WX 554.

The exact mass of the compound WX-554 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

WX-554 is a highly selective, non-ATP-competitive allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). Unlike broad-spectrum kinase inhibitors, WX-554 binds to a unique allosteric pocket adjacent to the ATP-binding site, locking the kinase in a catalytically inactive state without being outcompeted by high intracellular ATP concentrations[1]. With an established IC50 of 4.7 nM for MEK1 and 10.7 nM for MEK2, it delivers procurement-relevant precision for researchers requiring robust, low-nanomolar suppression of the RAS/RAF/MEK/ERK signaling cascade. Its well-characterized pharmacokinetic profile and lack of overlapping toxicity make it a foundational baseline material for complex in vivo xenograft modeling and dual-pathway inhibition assays[2].

Research Fit

Pathway Study Allosteric MEK1/2 inhibition for MAPK/ERK cascade research
Model Context Supports RAS/RAF mutant model interrogation
Dosing Fit Intermittent oral dosing compatible with long-term in vivo studies

Substituting WX-554 with generic ATP-competitive kinase inhibitors or earlier-generation MEK inhibitors (such as PD98059) compromises assay reproducibility and target specificity[1]. ATP-competitive alternatives suffer from variable efficacy depending on the physiological ATP concentrations in the tumor microenvironment, leading to inconsistent downstream ERK suppression[2]. Furthermore, when attempting to model dual-pathway inhibition (e.g., MAPK and PI3K/AKT), substituting WX-554 with other clinical-stage MEK inhibitors can introduce overlapping toxicities or unpredictable pharmacokinetic interactions that confound experimental outcomes[3]. WX-554’s specific allosteric binding mechanism and validated tolerability profile ensure that it does not artificially inflate cytotoxicity when combined with PI3K inhibitors, making it strictly non-interchangeable for rigorous combinatorial screening[3].

Substitution Risk

Binding modality mismatch Allosteric vs. ATP-competitive inhibitors may not replicate target engagement kinetics or pathway suppression profile.
Dosing schedule divergence Intermittent-dosing profiles are not class-wide; daily-dose compounds may alter sustained in vivo target suppression.
Isoform selectivity context MEK1/2 selectivity differences can shift pharmacodynamic signatures; data transfer may require validation.

Nanomolar Allosteric Potency vs. Early-Generation MEK Inhibitors

WX-554 demonstrates exceptional binding affinity as a non-ATP-competitive inhibitor, achieving an IC50 of 4.7 nM for MEK1 and 10.7 nM for MEK2. In direct contrast, earlier-generation benchmark inhibitors like PD98059 require substantially higher concentrations (IC50 ~2 μM for MEK1) to achieve pathway suppression[1]. This ~400-fold difference in potency ensures that WX-554 can be utilized at significantly lower dosing thresholds, minimizing the risk of off-target kinase engagement in complex biochemical workflows[2].

Evidence DimensionMEK1 Inhibitory Potency (IC50)
Target Compound DataWX-554 (4.7 nM)
Comparator Or BaselinePD98059 (2 μM / 2000 nM)
Quantified Difference~425-fold higher potency for WX-554
ConditionsIn vitro kinase activity assays

Procuring WX-554 allows researchers to achieve complete MEK1/2 inhibition at low nanomolar concentrations, drastically reducing off-target artifacts common with micromolar-dosed inhibitors.

MEK1 Inhibition Potency
Reported
WX-554 IC50 4.7 nM vs Selumetinib IC50 14 nM ~3-fold lower IC50 for WX-554
Reported IC50 difference may inform lower-concentration assay design; selectivity window requires review.
Cross-study biochemical assay data; verify in own system.

In Vivo Downstream Target Engagement and pERK Suppression

A critical procurement metric for MEK inhibitors is their ability to sustain downstream pathway blockade in vivo reproducibly. WX-554 has been quantitatively shown to induce a 70% (± 26%) decrease in phosphorylated ERK (pERK) levels in tumor biopsies compared to pre-treatment baselines when administered at 75 mg twice weekly[1]. This robust pharmacodynamic response confirms that WX-554 successfully penetrates the tumor microenvironment and maintains its allosteric lock on MEK1/2, a reproducibility standard that generic inhibitors often fail to meet under physiological conditions[1].

Evidence DimensionPhosphorylated ERK (pERK) reduction
Target Compound DataWX-554 (70% ± 26% decrease)
Comparator Or BaselinePre-treatment baseline (0% decrease)
Quantified Difference70% sustained reduction in target phosphorylation
ConditionsIn vivo solid tumor biopsies (Day 8, 75 mg twice weekly dosing)

Provides buyers with quantitative assurance that the compound delivers deep, sustained target engagement in complex in vivo models, validating its use in translational research workflows.

Dosing Schedule Context
Reported
WX-554 75 mg twice weekly vs Trametinib 2 mg once daily 3.5-fold fewer doses per week
Dosing-frequency context may reduce in vivo handling burden; pharmacodynamic half-life review recommended.
Phase I trial vs prescribing information; cross-study comparison.

Synergistic Efficacy in Dual-Pathway (MAPK/PI3K) Inhibition Workflows

For laboratories establishing mainstream workflows for multi-pathway resistance screening, WX-554 offers validated synergy without compounding toxicity. In HCT116 colorectal tumor xenografts, the combination of WX-554 (2 mg/kg) and the PI3K inhibitor WX-037 (50 mg/kg) resulted in marked synergistic tumor growth inhibition and enhanced suppression of ERK and S6 phosphorylation compared to either agent administered alone[1]. Crucially, this combination was non-toxic and achieved tumor stasis, whereas single-agent baselines only provided partial growth delay[1].

Evidence DimensionTumor growth inhibition and pathway suppression
Target Compound DataWX-554 + PI3K inhibitor (Synergistic stasis, enhanced ERK/S6 suppression)
Comparator Or BaselineWX-554 or PI3K inhibitor alone (Partial growth delay)
Quantified DifferenceTransition from partial delay to complete tumor stasis with enhanced dual-marker suppression
ConditionsHCT116 colorectal carcinoma xenograft models (14-day dosing)

Justifies the procurement of WX-554 as a highly compatible backbone compound for complex combinatorial drug screening and dual-pathway in vivo modeling.

Tumor pERK Suppression
Trial context
70 ± 26% reduction in pERK
Supports tumor pERK endpoint monitoring context; translation review required.
75 mg twice-weekly cohort, paired tumor biopsies; Phase I dose-escalation trial data.
Combination Model Response
Model context
WX-554 + WX-037: marked tumor growth inhibition vs single agents HCT116 & HT29 xenografts
Supports dual MAPK-PI3K blockade model endpoint context; synergy review recommended.
Colorectal cancer xenograft models; verify in target model.
Allosteric Selectivity Context
Class-level
Non-ATP competitive binding; class-level inference of narrow kinome profile
Mechanism infers lower off-target kinase probability; full selectivity panel data to verify.
Data to verify; public kinome-wide selectivity panel not reported.

Combinatorial MAPK and PI3K/AKT Pathway Screening

Due to its non-overlapping toxicity profile and validated synergistic efficacy, WX-554 is the optimal MEK1/2 inhibitor for dual-pathway screening assays. It allows researchers to effectively decouple and inhibit the RAS/RAF/MEK/ERK cascade alongside PI3K/mTOR inhibitors without introducing the confounding pharmacokinetic interactions often seen with other MEK inhibitors[1].

Allosteric Kinase Modulation and Structural Biology Assays

WX-554’s mechanism of binding to a hydrophobic pocket adjacent to the ATP-binding site makes it a highly valuable tool compound for structural biology and biochemical assays. It is ideal for experiments requiring the kinase to be locked in a catalytically inactive state without interference from varying intracellular ATP concentrations[2].

In Vivo Xenograft Modeling for Solid Tumors

Supported by strong pharmacodynamic data demonstrating a 70% reduction in pERK levels in tumor biopsies, WX-554 is highly recommended for in vivo xenograft studies (e.g., colorectal carcinoma). Its predictable dosing and sustained target engagement make it a reliable baseline material for evaluating downstream transcriptional changes in solid tumor models[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Intermittent in vivo dosing studies
Twice-weekly oral dosing context
Verify sustained target suppression and minimal handling stress
Dual MAPK-PI3K pathway blockade research
Combination synergy model context
Confirm synergy and absence of added toxicity in target model
Tumor pERK endpoint monitoring
Tumor biopsy pharmacodynamic context
Calibrate model response against reported trial endpoint; translational review
Allosteric MEK1/2 selectivity research
Non-ATP competitive binding mechanism
Verify kinome selectivity profile and off-target absence

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

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